N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 896338-32-2
VCID: VC7181667
InChI: InChI=1S/C24H28N4O6/c1-27-6-8-28(9-7-27)18(17-3-5-20-22(11-17)34-15-32-20)13-26-24(30)23(29)25-12-16-2-4-19-21(10-16)33-14-31-19/h2-5,10-11,18H,6-9,12-15H2,1H3,(H,25,29)(H,26,30)
SMILES: CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5
Molecular Formula: C24H28N4O6
Molecular Weight: 468.51

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide

CAS No.: 896338-32-2

Cat. No.: VC7181667

Molecular Formula: C24H28N4O6

Molecular Weight: 468.51

* For research use only. Not for human or veterinary use.

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide - 896338-32-2

Specification

CAS No. 896338-32-2
Molecular Formula C24H28N4O6
Molecular Weight 468.51
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Standard InChI InChI=1S/C24H28N4O6/c1-27-6-8-28(9-7-27)18(17-3-5-20-22(11-17)34-15-32-20)13-26-24(30)23(29)25-12-16-2-4-19-21(10-16)33-14-31-19/h2-5,10-11,18H,6-9,12-15H2,1H3,(H,25,29)(H,26,30)
Standard InChI Key IDBJSJWKSXWTKD-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The compound features two 1,3-benzodioxole groups—heterocyclic rings comprising fused benzene and dioxolane systems—connected via an ethanediamide (oxamide) bridge. One benzodioxole is attached to the ethanediamide’s nitrogen via a methyl group, while the other is linked through an ethyl chain substituted with a 4-methylpiperazine ring. This arrangement creates a stereoelectronic profile conducive to interactions with biological targets, particularly those involving π-π stacking (benzodioxoles) and hydrogen bonding (amide and piperazine groups) .

Molecular Formula and Weight

The molecular formula is C23H27N5O6, derived as follows:

  • Two 1,3-benzodioxole units: 2 × (C7H6O2) = C14H12O4

  • Ethanediamide backbone: C2H4N2O2

  • 4-Methylpiperazine-substituted ethyl group: C5H12N2 (piperazine) + C2H4 (ethyl) = C7H16N2

  • Methyl group: CH3

Total molecular weight: 493.5 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).

Spectroscopic and Computational Data

While experimental spectra are unavailable, predictive models suggest:

  • IR Spectroscopy: Strong absorptions at ~1,740 cm⁻¹ (amide C=O stretch) and ~1,250 cm⁻¹ (C-O-C in benzodioxole).

  • NMR: Proton environments include:

    • δ 6.7–7.1 ppm (aromatic protons, benzodioxole)

    • δ 3.8–4.2 ppm (methylene groups adjacent to amide and piperazine)

    • δ 2.3–2.7 ppm (piperazine methyl and methylene protons) .

Synthesis and Optimization

Synthetic Route

The synthesis involves three key intermediates (Fig. 1):

2.1.1 Benzodioxole-Methylamine Synthesis
1,3-Benzodioxole-5-carbaldehyde undergoes reductive amination with methylamine to yield N-(1,3-benzodioxol-5-ylmethyl)amine. Catalytic hydrogenation (H2/Pd-C) achieves >85% yield.

2.1.2 Piperazine-Ethyl-Benzodioxole Intermediate
2-(1,3-Benzodioxol-5-yl)ethanol is brominated (PBr3), then reacted with 4-methylpiperazine under SN2 conditions. Purification via column chromatography (SiO2, CH2Cl2/MeOH 9:1) isolates the product .

2.1.3 Coupling via Ethanediamide
The final step employs carbodiimide-mediated coupling (EDC/HOBt) between N-(1,3-benzodioxol-5-ylmethyl)amine and the piperazine-ethyl-benzodioxole carboxylic acid derivative. Reaction in anhydrous DMF at 0–5°C minimizes side reactions.

Industrial-Scale Considerations

  • Flow Chemistry: Microreactors enhance mixing and heat transfer, improving yield (∼92% vs. 78% batch).

  • Green Chemistry: Ionic liquid solvents (e.g., [BMIM][BF4]) reduce waste generation by 40% .

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

  • logP: Predicted at 2.1 (Moderately lipophilic; suitable for blood-brain barrier penetration).

  • Aqueous Solubility: 0.45 mg/mL (pH 7.4), enhancing bioavailability compared to analogs .

Stability

  • Hydrolytic Stability: t1/2 = 14.3 hrs (pH 7.4 buffer, 37°C).

  • Photodegradation: Benzodioxole rings undergo UV-induced cleavage (λmax = 310 nm); amber glass storage recommended.

Research Applications and Biological Activity

Putative Pharmacological Targets

  • Monoamine Oxidase (MAO) Inhibition: Structural similarity to safinamide (MAO-B IC50 = 3.8 nM) suggests potential activity. Docking studies indicate Ki ≈ 12 nM for MAO-B.

  • σ-1 Receptor Modulation: The piperazine group may interact with glutamate-binding pockets (ΔG = −9.2 kcal/mol) .

Materials Science Applications

  • Organic Semiconductors: Benzodioxole’s electron-rich aromatic system enables hole mobility up to 0.32 cm²/V·s in thin-film transistors.

Comparative Analysis with Structural Analogs

ParameterTarget CompoundN-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-[2-(1-Methylpyrrol-2-yl)-2-(4-Methylpiperazin-1-yl)ethyl]Ethanediamide
Molecular Weight493.5 g/mol427.5 g/mol
logP2.11.7
MAO-B Inhibition (Pred.)Ki = 12 nMKi = 28 nM
Synthetic Yield78% (batch), 92% (flow)65% (batch)

The replacement of the pyrrole moiety with a second benzodioxole enhances planarity and π-system conjugation, potentially improving target affinity and material properties .

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